

4-Hydroxy-6-hydrazinylpyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 4-Hydroxy-6-hydrazinylpyrimidine

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Introduction: The Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a cornerstone of medicinal chemistry and chemical biology, forming the core structure of nucleobases such as cytosine, thymine, and uracil. Its prevalence in nature has made it a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds. The incorporation of a hydrazinyl group onto this scaffold, as seen in **4-Hydroxy-6-hydrazinylpyrimidine**, introduces a highly reactive and versatile functional group. The hydrazinyl moiety serves as a potent nucleophile and a linchpin for constructing more complex molecular architectures through reactions like hydrazone formation, which are instrumental in developing compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Core Physicochemical Properties

4-Hydroxy-6-hydrazinylpyrimidine, also known as 6-Hydrazinopyrimidin-4-ol, exists in a tautomeric equilibrium with its pyrimidinone form. Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₄ H ₆ N ₄ O	[AbacipharmTech]
Molecular Weight	126.12 g/mol	[AbacipharmTech]
CAS Number	29939-37-5	[Chemsrsrc]
Appearance	Typically an off-white to pale yellow solid	General Knowledge
Solubility	Sparingly soluble in water, soluble in DMSO	General Knowledge
Synonyms	6-Hydrazinopyrimidin-4-ol, 4-Hydrazino-6-hydroxypyrimidine	[Chemsrsrc]

Note: Experimental properties like melting point and exact solubility may vary based on purity and crystalline form.

Synthesis and Purification Protocol

The synthesis of **4-Hydroxy-6-hydrazinylpyrimidine** is most commonly achieved via nucleophilic aromatic substitution on a pyrimidine ring bearing a suitable leaving group at the 6-position, such as a halogen or a methylthio group. The following protocol describes a robust method starting from 4-chloro-6-hydroxypyrimidine.

Causality Behind Experimental Choices

- Precursor: 4-chloro-6-hydroxypyrimidine is an ideal starting material as the chloro group is an excellent leaving group for nucleophilic aromatic substitution.
- Reagent: Hydrazine hydrate (NH₂NH₂·H₂O) serves as the source of the hydrazinyl group. It is a strong nucleophile. An excess is often used to drive the reaction to completion and minimize side reactions.
- Solvent: A polar protic solvent like ethanol or isopropanol is typically used to facilitate the dissolution of the reactants and the reaction progress.

- Temperature: Refluxing provides the necessary activation energy for the substitution reaction to proceed at a practical rate.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Step 1: Reaction Setup

- To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-6-hydroxypyrimidine (1.0 eq).
- Add ethanol (10 volumes, e.g., 10 mL per gram of starting material) to the flask.
- Stir the suspension at room temperature to ensure it is well-dispersed.

Step 2: Reagent Addition

- Slowly add hydrazine hydrate (3.0 to 5.0 eq) dropwise to the stirred suspension. The reaction is exothermic, and a controlled addition is crucial.
- After the addition is complete, fit the reflux condenser.

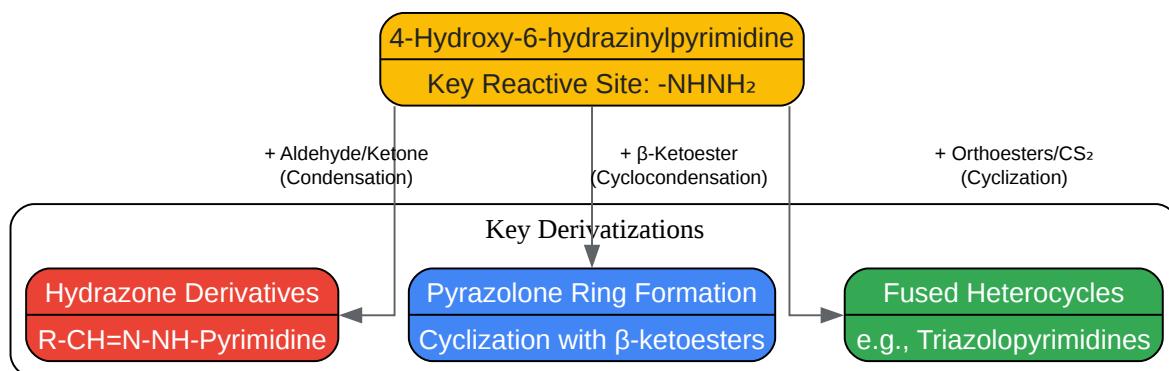
Step 3: Reaction and Monitoring

- Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The disappearance of the starting material spot indicates reaction completion, typically within 4-8 hours.

Step 4: Isolation and Purification

- Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation.
- Collect the resulting solid precipitate by vacuum filtration.

- Wash the filter cake sequentially with cold ethanol and then diethyl ether to remove residual impurities and solvent.
- Dry the product under vacuum to yield **4-Hydroxy-6-hydrazinylpyrimidine** as a solid.



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Caption: Key reaction pathways for derivatizing **4-Hydroxy-6-hydrazinylpyrimidine**.

Applications in Drug Discovery and Development

The true value of **4-Hydroxy-6-hydrazinylpyrimidine** is realized in its role as an intermediate for pharmacologically active compounds. Derivatives have shown significant potential, particularly as anticancer agents.

Precursor for Antitumor Agents

Research has demonstrated that pyrimidine-based hydrazones can exhibit potent cytotoxic activity against various cancer cell lines. For instance, a study on 4,6-bis(hydrazone) pyrimidine derivatives showed that these compounds possess broad-spectrum antitumor activity against cell lines such as BGC-823 (gastric cancer) and BEL-7402 (liver cancer), with some analogues showing higher potency than the standard chemotherapeutic agent 5-fluorouracil (5-FU).

[4] The mechanism often involves inducing apoptosis and interacting with cellular macromolecules. The structural flexibility and hydrogen bonding capacity of the hydrazone linker are crucial for binding to biological targets. [4]

Scaffold for Kinase and Enzyme Inhibitors

The pyrimidine scaffold is a common feature in many FDA-approved kinase inhibitors. By using **4-Hydroxy-6-hydrazinylpyrimidine** as a starting point, medicinal chemists can synthesize libraries of compounds to screen for inhibitory activity against various enzymes implicated in disease, such as dipeptidyl peptidase-4 (DPP-4) or various kinases. [5]

Safety, Handling, and Storage

As a laboratory chemical, **4-Hydroxy-6-hydrazinylpyrimidine** and its precursors require careful handling.

- Hazard Profile: While specific toxicity data for the title compound is limited, its synthesis involves hydrazine hydrate, which is highly toxic, corrosive, and a suspected carcinogen. [6] [7] The final product should be handled as a potential irritant and sensitizer.
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). All manipulations should be performed in a certified chemical fume hood.
- Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. [6][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Hydroxy-6-hydrazinylpyrimidine is a high-value chemical intermediate that provides a direct route to diverse and complex heterocyclic compounds. Its straightforward synthesis and the versatile reactivity of the hydrazinyl group make it an indispensable tool for medicinal chemists. The demonstrated success of its derivatives, particularly in the realm of anticancer research, underscores its continued importance in the pipeline of modern drug discovery.

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